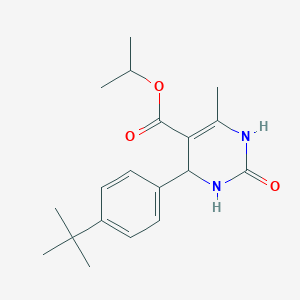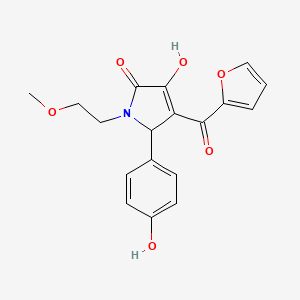![molecular formula C21H18BrN3O3S B3985808 1-{[5-(4-bromophenyl)-2-furyl]carbonothioyl}-4-(2-nitrophenyl)piperazine](/img/structure/B3985808.png)
1-{[5-(4-bromophenyl)-2-furyl]carbonothioyl}-4-(2-nitrophenyl)piperazine
Descripción general
Descripción
1-{[5-(4-bromophenyl)-2-furyl]carbonothioyl}-4-(2-nitrophenyl)piperazine, also known as BFPNB, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in research. BFPNB is a piperazine derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
1-{[5-(4-bromophenyl)-2-furyl]carbonothioyl}-4-(2-nitrophenyl)piperazine acts as a competitive inhibitor of the dopamine transporter, binding to the same site as dopamine. This prevents dopamine from being transported back into the presynaptic neuron, leading to an increase in extracellular dopamine levels. This increase in dopamine levels can have various effects on the brain, depending on the specific region and receptor subtype involved.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on the dose and duration of exposure. In animal studies, this compound has been found to increase locomotor activity and induce hyperactivity. This compound has also been found to increase dopamine release in the striatum and nucleus accumbens, which are regions of the brain involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{[5-(4-bromophenyl)-2-furyl]carbonothioyl}-4-(2-nitrophenyl)piperazine in lab experiments is its high selectivity for the dopamine transporter, which allows for more precise manipulation of dopamine levels in the brain. However, one limitation of using this compound is its potential toxicity, particularly at high doses or prolonged exposure. Therefore, caution must be taken when using this compound in lab experiments, and appropriate safety measures should be implemented.
Direcciones Futuras
There are several future directions for research involving 1-{[5-(4-bromophenyl)-2-furyl]carbonothioyl}-4-(2-nitrophenyl)piperazine. One area of interest is the role of this compound in the development of neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is the potential therapeutic applications of this compound, particularly in the treatment of addiction and depression. Additionally, further research is needed to determine the long-term effects of this compound exposure and to develop safer and more effective derivatives of this compound.
Aplicaciones Científicas De Investigación
1-{[5-(4-bromophenyl)-2-furyl]carbonothioyl}-4-(2-nitrophenyl)piperazine has been used in various scientific research applications, particularly in the field of neuroscience. This compound has been found to be a potent and selective inhibitor of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This makes this compound a valuable tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
[5-(4-bromophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3S/c22-16-7-5-15(6-8-16)19-9-10-20(28-19)21(29)24-13-11-23(12-14-24)17-3-1-2-4-18(17)25(26)27/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMYAHXBUWLEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3985742.png)
![N-{4-[6-amino-3-(2-chlorophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl}acetamide](/img/structure/B3985744.png)


![4-{2-[1-methyl-2-(4-methylphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3985751.png)
![N-(2-methoxyethyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3985758.png)

![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3985771.png)
![isopropyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985791.png)
![N-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B3985798.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B3985800.png)

![ethyl 4-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3985829.png)